3-[(4-Chlorophenyl)methyl]-4-ethylpyridine
Description
3-[(4-Chlorophenyl)methyl]-4-ethylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a 4-chlorophenylmethyl group at the 3-position and an ethyl group at the 4-position. Its molecular formula is C₁₄H₁₃ClN, with a molecular weight of 230.72 g/mol. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, to introduce the chlorophenyl and ethyl moieties onto the pyridine core . Key characterization methods include ¹H NMR (e.g., δH 1.61 ppm for CH₃, 3.82 ppm for OCH₃ in related analogs) and IR spectroscopy (e.g., C-Cl stretch at ~708 cm⁻¹) . Its physicochemical properties, such as moderate lipophilicity and stability, make it a candidate for pharmaceutical intermediates or agrochemical research .
Properties
CAS No. |
919508-27-3 |
|---|---|
Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-ethylpyridine |
InChI |
InChI=1S/C14H14ClN/c1-2-12-7-8-16-10-13(12)9-11-3-5-14(15)6-4-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
REPGCXPASOFXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-4-ethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-ethylpyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Chlorophenyl)methyl]-4-ethylpyridine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-4-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-4-ethylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-4-ethylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde enhances electrophilicity, making it reactive in nucleophilic substitutions compared to the ethyl group in the target compound .
- Bulkier Substituents: The piperidinylmethanone group in introduces steric hindrance, which may reduce metabolic degradation but limit blood-brain barrier penetration.
Physicochemical Properties
- Melting Points: Analogs with nitro (-NO₂) or bromo (-Br) groups (e.g., derivatives from ) exhibit higher melting points (268–287°C) due to increased polarity and intermolecular forces. The target compound’s ethyl group likely lowers its melting point.
- Solubility : Ethyl and methoxy (-OCH₃) groups enhance lipophilicity, favoring membrane permeability, while sulfanyl groups may improve aqueous solubility via hydrogen bonding .
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